4-[2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Description
The compound 4-[2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a pyrimidine-based molecule featuring a morpholine ring at the 4-position of the pyrimidine core and a piperazine moiety substituted with a 4-(trifluoromethoxy)benzyl group at the 2-position. Morpholine contributes to solubility and pharmacokinetic properties, while the piperazine linker offers conformational flexibility for interactions with biological targets.
Properties
IUPAC Name |
4-[2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c21-20(22,23)30-17-3-1-16(2-4-17)15-26-7-9-28(10-8-26)19-24-6-5-18(25-19)27-11-13-29-14-12-27/h1-6H,7-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXPNHRJAYVPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
The compound features a pyrimidine core linked to a morpholine ring and a piperazine moiety , with a trifluoromethoxy group that enhances lipophilicity and metabolic stability. These structural characteristics contribute to its diverse biological interactions.
| Component | Description |
|---|---|
| Pyrimidine Core | Central structure providing basic pharmacophore |
| Morpholine Ring | Enhances solubility and receptor binding |
| Piperazine Moiety | Increases interaction with neurotransmitter receptors |
| Trifluoromethoxy Group | Improves lipophilicity and metabolic stability |
Research indicates that this compound acts primarily as an agonist for the GPR119 receptor , which plays a critical role in glucose homeostasis and insulin secretion. The modulation of this receptor suggests potential therapeutic applications in treating metabolic disorders such as diabetes and obesity.
Molecular Docking Studies
Molecular docking studies have demonstrated strong binding affinities of the compound to the active sites of GPR119, indicating effective receptor interaction. The binding energy calculations reveal promising values, suggesting that the compound can effectively modulate receptor activity.
Biological Activity and Therapeutic Implications
The biological activities associated with this compound have been explored in various studies, highlighting its potential in several therapeutic areas:
- Metabolic Disorders : As an agonist of GPR119, it may enhance insulin secretion and improve glucose tolerance, making it a candidate for diabetes treatment.
- Anti-inflammatory Effects : Related compounds have shown anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests that derivatives of the compound might be used in managing inflammatory diseases .
- Anticancer Potential : Similar structures have been investigated for their anticancer activities, where they inhibit cell proliferation and angiogenesis in tumor models. This highlights the need for further exploration of this compound's derivatives in cancer therapy .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- GPR119 Agonism : A study demonstrated that a structurally similar compound significantly improved glucose metabolism in diabetic models, supporting the hypothesis that GPR119 modulation can be beneficial in diabetes management.
- Anti-inflammatory Activity : Compounds derived from the same class showed reduced expression of inflammatory markers (iNOS, COX-2) in LPS-stimulated macrophages, indicating their potential use in treating inflammatory conditions .
- Anticancer Activity : Research into related trifluoromethoxy compounds revealed promising results against various cancer cell lines, suggesting that further investigation into this compound's anticancer properties is warranted .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes key structural analogs identified from the literature:
Substituent Effects and Pharmacological Implications
Trifluoromethoxy Group : The target compound’s OCF₃ group distinguishes it from analogs with sulfonyl (e.g., ), methylthio (e.g., ), or halogenated groups (e.g., difluoropiperidinyl in ). The OCF₃ group enhances lipophilicity and resistance to oxidative metabolism compared to bulkier sulfonyl groups.
Morpholine vs. Other Heterocycles: Morpholine improves aqueous solubility compared to non-polar substituents like phenylsulfanyl (). In contrast, compounds with pyridine rings (e.g., ) may exhibit stronger π-π stacking interactions with target proteins.
Piperazine Linkers: The flexibility of the piperazine linker in the target compound contrasts with rigidified structures like thienopyrimidine (). This flexibility may allow better adaptation to binding pockets but could reduce selectivity.
Molecular and Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is estimated to be ~500–600 g/mol, comparable to thienopyrimidine derivatives (e.g., 597.8 g/mol in ).
- Lipophilicity : The OCF₃ group (logP ~2.1) may reduce solubility compared to polar sulfonyl groups (logP ~1.5) but improve membrane permeability.
Research Findings and Challenges
- Kinase Inhibition: Thienopyrimidines with sulfonyl-piperazine groups () are reported as kinase inhibitors, highlighting the therapeutic versatility of pyrimidine-based scaffolds.
- Knowledge Gaps: Limited pharmacological data for the target compound necessitates further studies on target binding, selectivity, and in vivo efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
